N,N-Diisopropyltryptamine

Description

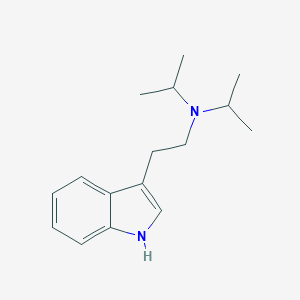

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVAAGAZUWXRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67292-67-5 (mono-hydrochloride) | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80163804 | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14780-24-6 | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14780-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352B01VMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diisopropyltryptamine discovery and synthesis history

An In-Depth Technical Guide to the Discovery and Synthesis of N,N-Diisopropyltryptamine (DiPT)

Foreword

This compound, or DiPT, stands as a unique molecule within the tryptamine class of psychoactive compounds. Unlike its more visually-oriented relatives, DiPT is renowned for its profound and often bizarre effects on the auditory system. This guide provides a comprehensive technical overview of the historical discovery and the seminal synthetic routes to this fascinating compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of DiPT's origins and chemical synthesis.

PART 1: The Discovery of a Unique Auditory Psychedelic

The story of this compound is intrinsically linked to the pioneering work of American biochemist and psychopharmacologist, Dr. Alexander "Sasha" Shulgin.[1][2] Known for his systematic exploration of psychoactive compounds, Shulgin and his wife Ann documented their synthesis and personal experiences with hundreds of substances in their books, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved).[3]

What sets DiPT apart from other classic psychedelics is its primary effect on auditory perception.[1][4] Users report a distinct downward shift in perceived pitch, as well as other auditory distortions.[4] This unusual sensory effect has made DiPT a subject of interest for researchers studying the neurology of sound perception.[4]

PART 2: Chemical Synthesis of this compound

The synthesis of DiPT, as detailed by Alexander Shulgin in TiHKAL, can be approached from two primary starting materials: indole and tryptamine. Both routes are presented here with detailed protocols and mechanistic insights.

Synthesis Route 1: From Indole via an Indolylglyoxylamide Intermediate

This method represents a more foundational approach, building the tryptamine skeleton from the basic indole ring structure. The key steps involve the formation of an indolylglyoxylamide intermediate, followed by its reduction to the final DiPT molecule.

Experimental Protocol:

-

Formation of the Indole-3-glyoxylyl Chloride: To a well-stirred solution of 10 grams of indole in 100 mL of methyl tert-butyl ether (MTBE), cooled to 0°C in an ice bath, 8.6 grams of oxalyl chloride is added.[5] This reaction forms the reactive acid chloride intermediate. The choice of a non-polar aprotic solvent like MTBE is crucial to prevent unwanted side reactions with the highly reactive oxalyl chloride. The low temperature helps to control the exothermic reaction.

-

Amidation with Diisopropylamine: The resulting acid chloride is then added to 20 mL of anhydrous diisopropylamine.[5] The nucleophilic diisopropylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of indol-3-yl-N,N-diisopropylglyoxylamide. An excess of the amine is used to neutralize the HCl byproduct of the reaction.

-

Isolation and Purification of the Intermediate: An excess of 2N HCl is added to the reaction mixture, which is then cooled. The resulting solid, indol-3-yl-N,N-diisopropylglyoxylamide, is collected by filtration and recrystallized from methanol to yield 11.4 grams (49% yield) of a solid with a melting point of 200-202°C.[5]

-

Reduction with Lithium Aluminum Hydride (LAH): A solution of 11 grams of the indol-3-yl-N,N-diisopropylglyoxylamide in 350 mL of anhydrous dioxane is slowly added to a stirred suspension of 19 grams of lithium aluminum hydride (LAH) in 350 mL of dioxane, maintained at reflux temperature under an inert atmosphere.[5] LAH is a powerful reducing agent capable of reducing both the amide and the ketone functionalities of the glyoxylamide intermediate to the corresponding amines. The use of an anhydrous solvent and an inert atmosphere is critical due to the high reactivity of LAH with water and oxygen.

-

Work-up and Final Product Isolation: The reaction mixture is cooled, and the excess LAH is quenched by the cautious addition of water, followed by aqueous sodium hydroxide. The resulting solids are removed by filtration. The filtrate is evaporated to dryness, and the residue is dissolved in anhydrous diethyl ether. The solution is then saturated with anhydrous hydrogen chloride gas, which precipitates the hydrochloride salt of DiPT. Recrystallization from a benzene/methanol mixture yields 4.5 grams (40% yield) of this compound hydrochloride (DiPT HCl) with a melting point of 198-199°C.[5]

Reaction Scheme:

Caption: Synthesis of DiPT from Indole.

Synthesis Route 2: Direct Alkylation of Tryptamine

This second route described by Shulgin is a more direct and arguably more efficient method, starting from the readily available tryptamine. The core of this synthesis is the nucleophilic substitution reaction between tryptamine and an isopropyl halide.

Experimental Protocol:

-

Reaction Setup: A solution of 1.60 grams of tryptamine base in 10 grams of molten sulfolane is treated with 8.5 grams of isopropyl iodide and 6.5 grams of diisopropylethylamine.[5] Sulfolane is used as a high-boiling polar aprotic solvent, which is suitable for this alkylation reaction that requires elevated temperatures. Diisopropylethylamine acts as a non-nucleophilic base to scavenge the HI produced during the reaction, preventing it from protonating the starting tryptamine and rendering it unreactive.

-

Reaction Conditions: The reaction mixture is heated on a steam bath for 12 hours with occasional shaking to ensure proper mixing of the two phases.[5] The elevated temperature provides the necessary activation energy for the N-alkylation to proceed.

-

Extraction and Purification: The reaction mixture is then added to 100 mL of water and extracted with three 30 mL portions of hexane.[5] This step serves to separate the organic product from the water-soluble salts and the sulfolane solvent.

-

Final Product Isolation: The combined hexane extracts are washed with water and then evaporated to dryness to yield the crude DiPT freebase. This is then dissolved in an appropriate solvent and treated with anhydrous hydrogen chloride to precipitate the hydrochloride salt, which can be further purified by recrystallization.[1]

Reaction Scheme:

Caption: Synthesis of DiPT from Tryptamine.

PART 3: Comparative Analysis of Synthetic Routes

| Parameter | Synthesis from Indole | Direct Alkylation of Tryptamine |

| Starting Material | Indole | Tryptamine |

| Number of Steps | Multiple steps (4 main steps) | Fewer steps (2 main steps) |

| Key Reagents | Oxalyl chloride, Diisopropylamine, LiAlH₄ | Isopropyl iodide, Diisopropylethylamine |

| Overall Yield | ~20% (from indole to DiPT HCl) | Not explicitly stated in TiHKAL, but generally higher for direct alkylations. |

| Complexity | More complex due to multiple intermediates and the use of highly reactive reagents like LAH. | Simpler and more direct. |

| Safety Considerations | Requires careful handling of oxalyl chloride (corrosive and toxic) and LAH (pyrophoric). | Isopropyl iodide is a lachrymator. The reaction is run at elevated temperatures. |

Conclusion

The discovery and synthesis of this compound by Alexander Shulgin represent a significant contribution to the field of psychopharmacology. The two primary synthetic routes he detailed in TiHKAL provide a solid foundation for the preparation of this unique auditory psychedelic. While the synthesis from indole is a classic example of building a complex molecule from a simpler precursor, the direct alkylation of tryptamine offers a more streamlined and efficient approach. For researchers and scientists working in drug development, a thorough understanding of these synthetic pathways is essential for the continued exploration of DiPT and its potential applications in neuroscience and medicine.

References

-

American Chemical Society. (2021, May 24). This compound. [Link]

-

PsychonautWiki. (n.d.). DiPT. [Link]

-

Wikipedia. (n.d.). DiPT. [Link]

-

Wikipedia. (n.d.). TiHKAL. [Link]

-

Shulgin, A., & Shulgin, A. (1997). #4 DIPT. In TiHKAL: The Continuation. Erowid. [Link]

-

ResearchGate. (2025, December 16). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. [Link]

-

ResearchGate. (n.d.). Alexander T. Shulgin's research works. [Link]

-

Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. [Link]

-

ResearchGate. (n.d.). Structure and synthesis of dipropyltryptamine (DPT). [Link]

- Google Patents. (n.d.).

-

PubMed. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. [Link]

-

The Distortion of Music. (n.d.). [Link]

-

Shulgin, A., & Shulgin, A. (1997). #29 5,6-MDO-DIPT. In TiHKAL: The Continuation. Erowid. [Link]

- Google Patents. (n.d.). US11292765B2 - Tryptamine prodrugs.

-

Wikipedia. (n.d.). 5-MeO-DiPT. [Link]

-

Wikipedia. (n.d.). 5-MeO-DPT. [Link]

-

The Center for Forensic Science Research & Education. (2025). N,N-Dipropyltryptamine. [Link]

-

International Union of Crystallography. (n.d.). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]

-

The Center for Forensic Science Research & Education. (2025). N,N-Dipropyltryptamine - Monographs. [Link]

-

PubMed. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. [Link]

-

Wikipedia. (n.d.). Alexander Shulgin. [Link]

- Google Patents. (n.d.).

-

International Union of Crystallography. (n.d.). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. [Link]

- Google Patents. (n.d.). WO2022061242A1 - Advantageous tryptamine compositions for mental disorders or enhancement.

- Google Patents. (2024).

-

Alexander Shulgin Research Institute. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]

-

Justia Patents. (2021). Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. [Link]

-

The University of Manchester. (n.d.). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of N,N-Diisopropyltryptamine (DiPT)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine derivative distinguished within the class of serotonergic psychedelics by its profound and selective alteration of auditory perception. Unlike classic psychedelics that primarily induce visual hallucinations, DiPT's signature effect at typical doses is a marked distortion of sound, including shifts in perceived pitch and harmonic structure. This guide provides a comprehensive technical overview of the current understanding of DiPT's mechanism of action. We will delve into its pharmacodynamic profile, focusing on its interactions with serotonin receptors, the subsequent intracellular signaling cascades, and the leading hypotheses concerning its unique auditory effects. This document synthesizes preclinical data to offer a detailed perspective for researchers engaged in neuropsychopharmacology and drug development.

Introduction to this compound (DiPT)

First synthesized and described by Alexander Shulgin, this compound (DiPT) is a structural analogue of N,N-dimethyltryptamine (DMT), a classic serotonergic hallucinogen.[1] Chemically, it belongs to the tryptamine family, characterized by an indole ring structure connected to an amino group by a two-carbon side chain. The key structural feature of DiPT is the presence of two bulky isopropyl groups attached to the terminal nitrogen of the side chain.

While structurally related to visual hallucinogens, the psychoactive profile of DiPT is anomalous.[2] At low to moderate doses (e.g., 4-20 mg orally), users report significant auditory changes, such as a downward shift in pitch, making voices sound deeper and music seem disharmonious or "underwater".[1][3] Tinnitus and a sensation of pressure in the ears are also commonly reported.[4] Notably, significant visual, cognitive, or euphoric effects are typically absent at these doses, though they may emerge at very high concentrations.[3][4] This unique sensory specificity makes DiPT a valuable pharmacological tool for investigating the neurobiology of auditory processing and perception.[5]

Pharmacodynamics: Receptor Interaction and Signal Transduction

The molecular actions of DiPT, like other classic psychedelics, are primarily mediated by its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[4] The psychedelic effects of tryptamines are critically dependent on agonist activity at the serotonin 5-HT2A receptor subtype.[6][7]

Primary Target: Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex, particularly on the apical dendrites of layer V pyramidal neurons.[8][9] This location is crucial for modulating cognitive processes and sensory integration.[8] Animal studies confirm that the psychedelic-like effects of DiPT are mediated by its activation of the 5-HT2A receptor.[4] Drug discrimination studies in rodents show that DiPT fully substitutes for other known 5-HT2A agonists like DOM and partially for LSD, indicating a shared mechanistic pathway.[4]

Receptor Binding Profile

While the 5-HT2A receptor is the principal target for its psychedelic effects, DiPT interacts with a range of serotonin receptors. It is known to act as an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and also displays weaker activity at the 5-HT1A receptor.[4]

Table 1: Known Receptor Interactions of DiPT

| Receptor Subtype | Interaction Type | Significance |

|---|---|---|

| 5-HT2A | Agonist | Primary mediator of psychedelic effects.[4] |

| 5-HT2B | Agonist | Role in psychoactive effects is less defined. |

| 5-HT2C | Agonist | May contribute to modulating downstream effects. |

| 5-HT1A | Weak Agonist/Partial Agonist | May attenuate some 5-HT2A-mediated effects.[2][4][10] |

| SERT | Weak Inhibitor | Weak serotonin reuptake inhibition activity noted.[4] |

This table summarizes known interactions based on available preclinical data. Quantitative binding affinity (Ki) and functional potency (EC50) values for DiPT are not as extensively published as for other classic psychedelics, representing a key area for future research.

Functional Activity & Signal Transduction

Activation of the 5-HT2A receptor by an agonist like DiPT initiates a cascade of intracellular signaling events. The 5-HT2A receptor is canonically coupled to the Gq/11 family of G proteins.[6][8]

The signaling pathway proceeds as follows:

-

G Protein Activation: Agonist binding induces a conformational change in the 5-HT2A receptor, leading to the activation of the heterotrimeric G protein Gq/11.

-

PLC Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[11]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[8][11]

-

Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[11]

Recent research has established that the psychedelic potential of a 5-HT2A agonist is predicted by its efficacy in activating the Gq signaling pathway, rather than its ability to recruit β-arrestin2.[12][13] This Gq-mediated signaling cascade is believed to be the foundational mechanism for the psychedelic experience.

The Enigma of Auditory Distortion: Proposed Mechanisms

The most compelling scientific question surrounding DiPT is the mechanism behind its selective and potent auditory effects. While the precise reason remains unknown, several hypotheses have been proposed.[4]

-

Receptor Specificity in Auditory Circuits: Although DiPT activates the same primary receptors as visual hallucinogens, its unique effects may arise from subtle differences in functional selectivity or its interaction with specific 5-HT2A receptor populations located within critical auditory processing centers of the brain, such as the auditory cortex or inferior colliculus.

-

Metabolite Activity: It is possible that a metabolite of DiPT, rather than the parent compound, is primarily responsible for the auditory distortions. For example, 4-hydroxy-DiPT (4-HO-DiPT, or Iprocin) is a known psychoactive metabolite.[14] However, 4-HO-DiPT is generally described as producing more classic, visual psychedelic effects, making this hypothesis less likely to fully account for the unique profile of the parent drug.[14]

-

Novel or Secondary Targets: DiPT may interact with other, as-yet-unidentified receptor systems or ion channels that are densely expressed in the auditory pathway. The current body of research has not found obvious molecular targets that would explain the auditory effects, suggesting that the mechanism may be complex and not attributable to a single receptor interaction.[5]

The unique properties of DiPT highlight how much remains to be understood about the neurochemical basis of hearing.[5]

Experimental Methodologies for Characterization

To elucidate the pharmacodynamic profile of a compound like DiPT, several key in-vitro assays are employed. These protocols provide quantitative data on receptor affinity and functional activity.

Radioligand Binding Assay (for Receptor Affinity)

This technique is used to determine the affinity (Ki) of a test compound for a specific receptor. It measures how effectively the test compound competes with a known radiolabeled ligand for binding to the receptor.[15][16]

Exemplary Protocol: Competition Binding Assay for 5-HT2A Receptor

-

Preparation of Membranes: A stable cell line (e.g., HEK293) expressing the human 5-HT2A receptor is cultured. The cells are harvested and homogenized in a cold lysis buffer to create a membrane preparation containing the receptors. The protein concentration is quantified via a BCA assay.[17]

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with:

-

A fixed concentration of a selective 5-HT2A radioligand (e.g., [3H]ketanserin).

-

Varying concentrations of the unlabeled test compound (DiPT).[17]

-

Causality: The radioligand provides a measurable signal. The test compound competes for the same binding site. The degree of displacement of the radioligand at different concentrations of the test compound reveals the latter's binding affinity.

-

-

Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[17]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[17]

-

Data Analysis: The data are used to generate a competition curve. The concentration of DiPT that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]

Calcium Flux Assay (for Functional Activity)

This cell-based assay measures the functional consequence of receptor activation for Gq-coupled receptors like 5-HT2A. It quantifies the increase in intracellular calcium that occurs following agonist stimulation.[19][20]

Exemplary Protocol: FLIPR Calcium Flux Assay

-

Cell Plating: Cells expressing the 5-HT2A receptor are plated into a 96- or 384-well microplate and grown overnight.[21]

-

Dye Loading: The cell growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8). This dye is cell-permeable and becomes fluorescent upon binding to calcium. A reagent like probenecid is often included to prevent the dye from being pumped out of the cells.[20][21]

-

Compound Addition & Measurement: The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR). The instrument adds varying concentrations of the agonist (DiPT) to the wells and simultaneously measures the change in fluorescence in real-time.[22]

-

Data Analysis: The increase in fluorescence intensity is directly proportional to the amount of intracellular calcium released.[20] A dose-response curve is generated by plotting the fluorescence signal against the agonist concentration. From this curve, key parameters like EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum possible effect) can be determined, indicating the compound's potency and efficacy as an agonist.

Conclusion and Future Research Directions

The mechanism of action of this compound is anchored in its function as a serotonin receptor agonist, with the 5-HT2A receptor serving as its primary target for producing psychedelic-like effects via the Gq/11 signaling pathway.[4][8] However, its unique auditory-specific phenotype at typical doses distinguishes it from all other classic hallucinogens and points to a more complex pharmacology than is currently understood.[4][5]

Future research should prioritize:

-

Quantitative Pharmacological Profiling: Comprehensive binding and functional assays across a wide panel of CNS receptors are needed to obtain precise Ki and EC50 values for DiPT and its metabolites.

-

Neuroimaging Studies: Techniques like fMRI or PET in human subjects (where ethically and legally permissible) or animal models could help identify the specific brain circuits modulated by DiPT, particularly within the auditory system.

-

Metabolite Analysis: A thorough investigation into the pharmacokinetics and pharmacodynamics of DiPT's metabolites is crucial to determine their contribution to the overall psychoactive effect.

Elucidating the precise mechanism behind DiPT's auditory distortions will not only solve a long-standing pharmacological puzzle but also provide invaluable insights into the fundamental neural processes that govern human auditory perception.

References

-

Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from Google Search.[8]

-

NCBI. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from Google Search.[11]

-

Halberstadt, A. L. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Progress in Neurobiology, 126, 30-34.[6]

-

Wikipedia. (n.d.). DiPT. Retrieved from Google Search.[4]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from Google Search.[19]

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from Google Search.[20]

-

Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from Google Search.[22]

-

Wikipedia. (n.d.). 5-MeO-DiPT. Retrieved from Google Search.[23]

-

Kaplan, J. S., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221.[12]

-

Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from Google Search.[21]

-

DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from Google Search.[24]

-

Wikipedia. (n.d.). 4-HO-DiPT. Retrieved from Google Search.[14]

-

Bionity.com. (n.d.). 5-HT2A receptor. Retrieved from Google Search.[9]

-

Fantegrossi, W. E., et al. (2010). Discriminative Stimulus Effects of this compound. Pharmacology Biochemistry and Behavior, 96(3), 369-374.[2]

-

Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.[15]

-

Finkel, M. (2017). What Can One Weird Drug Teach Us About The Way We Hear?. Retrieved from Google Search.[5]

-

Solutions Recovery. (n.d.). DiPT the Auditory Hallucinogen What Is It?. Retrieved from Google Search.[3]

-

PubMed Central. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. Retrieved from Google Search.[25]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Google Search.[17]

-

American Physiological Society. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Retrieved from Google Search.[26]

-

American Chemical Society. (2021). This compound. Retrieved from Google Search.[1]

-

bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from Google Search.[27]

-

Psilosybiini.info. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-n,n-diallyltryptamine. Retrieved from Google Search.[18]

-

MDPI. (n.d.). Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy. Retrieved from Google Search.[28]

-

PubMed. (2005). Binding properties of dipropyltryptamine at the human 5-HT1a receptor. Retrieved from Google Search.[29]

-

ResearchGate. (2025). Binding Properties of Dipropyltryptamine at the Human 5-HT1a Receptor. Retrieved from Google Search.[30]

-

PubMed Central. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from Google Search.[31]

-

JoVE. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from Google Search.[16]

-

ResearchGate. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Retrieved from Google Search.[7]

-

ResearchGate. (2025). Pharmacology of Dipeptidyl Peptidase-4 Inhibitors. Retrieved from Google Search.[32]

-

Nature. (n.d.). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved from Google Search.[13]

-

ResearchGate. (n.d.). Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq-mediated activation mechanism. Retrieved from Google Search.[33]

-

ResearchGate. (2025). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Retrieved from Google Search.[34]

-

PubMed. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. Retrieved from Google Search.[10]

Sources

- 1. acs.org [acs.org]

- 2. Discriminative Stimulus Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solutions-recovery.com [solutions-recovery.com]

- 4. DiPT - Wikipedia [en.wikipedia.org]

- 5. What Can One Weird Drug Teach Us About The Way We Hear? | mack finkel [mackfinkel.com]

- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. 5-HT2A_receptor [bionity.com]

- 10. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 15. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. psilosybiini.info [psilosybiini.info]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 23. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 24. GPCR Calcium Product Solutions [discoverx.com]

- 25. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. mdpi.com [mdpi.com]

- 29. Binding properties of dipropyltryptamine at the human 5-HT1a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of N,N-Diisopropyltryptamine (DiPT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine known for its unique psychoactive effects, particularly auditory distortions. Understanding its interaction with neural receptors and metabolic enzymes at a molecular level is crucial for elucidating its mechanism of action and assessing its therapeutic or toxicological potential. This guide provides a comprehensive overview of the in vitro pharmacological profile of DiPT, synthesizing available data on its receptor binding affinity and functional activity. It details the authoritative, field-proven experimental methodologies used to characterize such compounds, offering both the "how" and the "why" behind protocol design. The primary molecular targets for DiPT are identified as serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes, where it exhibits distinct functional properties.[1] This document serves as a technical resource for researchers engaged in neuropsychopharmacology and drug development, providing the foundational data and protocols necessary for further investigation.

Introduction to this compound (DiPT)

This compound is a structural analog of the neurotransmitter serotonin and belongs to the tryptamine class of hallucinogens. Like other classic serotonergic psychedelics, its pharmacological activity is primarily mediated by interactions with the serotonin receptor system.[1] In vitro characterization is the cornerstone of understanding a compound's pharmacological identity. It allows for the precise measurement of binding affinities, determination of functional efficacy (i.e., whether a compound activates or blocks a receptor), and assessment of potential off-target effects and metabolic liabilities in a controlled environment. For DiPT, in vitro studies have identified the serotonin 5-HT1A and 5-HT2A receptors as key sites of action, which is typical for this class of drugs.[1][2]

Receptor Binding and Functional Activity Profile

The interaction of a ligand with a receptor is defined by two key parameters: its binding affinity (how tightly it binds) and its functional activity or efficacy (the biological response it elicits upon binding).

Quantitative Receptor Affinity Data

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.[3]

The available data for DiPT (also referred to as Dipropyltryptamine or DPT in some literature) is primarily focused on the human 5-HT1A receptor.

| Receptor Subtype | Test Compound | Radioligand | Ki (nM) | Source Tissue/Cell Line | Reference |

| Human 5-HT1A | DiPT (DPT) | [3H]8-OH-DPAT | ~100 | CHO Cells | [2][4] |

| Human 5-HT2A | DiPT | - | Data not specified | - | [1] |

Note: The Ki value for 5-HT1A is derived from a reported IC50 of 0.1 µM (100 nM) in a competitive binding assay.[2][4] While specific Ki values for DiPT at the 5-HT2A receptor are not detailed in the available literature, its classification as a classic tryptamine psychedelic strongly implies significant interaction with this receptor, which is the primary target for this drug class.[5][6][7]

Functional Activity & Signaling Pathways

Beyond binding, a compound's effect depends on its functional response at the receptor. DiPT demonstrates complex activity at its primary targets.

At the human 5-HT1A receptor, DiPT acts as a partial agonist .[2][4] This was determined through functional assays measuring the activation of G-proteins. On its own, DiPT stimulates G-protein activation (measured via cAMP and GTPγS incorporation), but in the presence of the full agonist serotonin (5-HT), it blocks the maximal effect of 5-HT.[2][4] This dualistic behavior is the hallmark of partial agonism.

The 5-HT1A receptor is canonically coupled to the Gi/o family of G-proteins.[8] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][8]

The primary psychoactive effects of classic tryptamines are mediated by their agonist activity at the 5-HT2A receptor.[7][9][10] This receptor is coupled to the Gq/11 family of G-proteins.[9][10] Activation initiates a distinct signaling cascade starting with the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), leading to a wide range of downstream cellular responses.

Conclusion and Future Directions

The in vitro pharmacological profile of this compound is characteristic of a classic serotonergic psychedelic, with defined interactions at key serotonin receptors. The available evidence establishes it as a moderate-affinity partial agonist at the human 5-HT1A receptor. [2][4]Its classification and known psychoactive effects strongly implicate agonist activity at the 5-HT2A receptor, a defining feature of the tryptamine drug class. [1][6] However, the current public-domain data is incomplete. To build a comprehensive profile suitable for advanced drug development or regulatory assessment, future research should focus on:

-

Quantitative Binding Affinity: Determining Ki values for DiPT across a full panel of serotonin receptors (especially 5-HT2A, 5-HT2B, 5-HT2C) and other common CNS targets to establish its selectivity.

-

Quantitative Functional Activity: Measuring EC50 and Emax values for DiPT at the 5-HT2A receptor, likely through a calcium mobilization or inositol phosphate accumulation assay, to confirm its presumed agonist activity.

-

Enzyme Inhibition: Performing in vitro CYP inhibition assays to quantify IC50 values against major isoforms and assess the potential for drug-drug interactions.

By systematically addressing these knowledge gaps using the robust methodologies outlined in this guide, the scientific community can achieve a complete and actionable understanding of DiPT's in vitro pharmacology.

References

- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Vertex AI Search.

- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.).

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017).

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. (n.d.). Revvity.

- The serotonergic psychedelic N,N-dipropyltryptamine alters information-processing dynamics in in vitro cortical neural circuits. (n.d.). Network Neuroscience.

- Functional GPCR studies using AlphaScreen cAMP detection kit. (n.d.). Revvity.

- 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. (2007). PubMed.

- N, N-Diisopropyltryptamine (DIPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). Two orally active tryptamine analogs with CNS activity. (n.d.). Semantic Scholar.

- In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. (2006).

- Development of a 5-hydroxytryptamine(2A)

- Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. (2016).

- Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candid

- A Comparative Analysis of the Receptor Binding Profiles of 4-HO-DPT and Psilocin. (2025). Benchchem.

- In Vitro Inhibition Studies. (n.d.). Source not found.

- Assay Protocol Book. (n.d.). PDSP.

- Binding Properties of Dipropyltryptamine at the Human 5-HT1a Receptor. (2005).

- Binding properties of dipropyltryptamine at the human 5-HT1a receptor. (2005). PubMed.

- Receptor-Ligand Binding Assays. (n.d.). Revvity.

- 5-HT2A receptors: Pharmacology and functional selectivity. (2025). PubMed.

- Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy. (n.d.). MDPI.

- 5-HT2A receptor. (n.d.). Wikipedia.

- Clinical perspective on antipsychotic receptor binding affinities. (n.d.).

- (PDF) 5-HT2A Receptors: Pharmacology and Functional Selectivity. (2025).

- Receptor Binding Assays for HTS and Drug Discovery. (2012).

- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in D

- In Vitro Inhibition Studies: Elements of Design and Important Considerations in D

- Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.).

- 5-HT2A receptors: Pharmacology and functional selectivity. (n.d.).

- Enzyme Inhibition Studies. (n.d.). BioIVT.

Sources

- 1. direct.mit.edu [direct.mit.edu]

- 2. Binding properties of dipropyltryptamine at the human 5-HT1a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N,N-Diisopropyltryptamine (DiPT) Receptor Binding Affinity Studies

Abstract

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine derivative notable for its unusual production of primarily auditory distortions, rather than the visual hallucinations commonly associated with classic psychedelics.[1][2] This distinct phenomenological profile necessitates a thorough investigation of its molecular interactions to understand the neurobiological underpinnings of its effects. This guide provides a comprehensive overview of the receptor binding affinity and functional profile of DiPT, with a focus on the experimental methodologies and theoretical frameworks essential for its characterization. We will delve into the principles of radioligand binding assays, detail a step-by-step protocol for determining binding affinity at the serotonin 5-HT2A receptor, and explore the downstream signaling pathways implicated in its psychoactive effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological evaluation of DiPT and related compounds.

Introduction: The Enigmatic Pharmacology of DiPT

This compound (DiPT), first synthesized in the 1970s, stands out within the tryptamine class of psychedelics.[2] Unlike its structural analogs such as N,N-Dimethyltryptamine (DMT), which primarily induce profound visual experiences, DiPT is reported to cause significant alterations in auditory perception, including changes in pitch and the introduction of harmonic distortions.[1][2] While high doses can produce more classic psychedelic effects, its unique auditory impact at typical doses points to a distinct mechanism of action at the receptor level.[1]

Understanding the receptor binding profile of DiPT is crucial for several reasons. Firstly, it can elucidate the specific receptor subtypes and signaling pathways responsible for its unique auditory effects. Secondly, a detailed pharmacological characterization can inform the development of novel therapeutic agents targeting specific sensory processing pathways. Finally, comparative analysis of DiPT's binding affinities with other psychedelics can provide valuable insights into the structure-activity relationships that govern the diverse range of psychedelic experiences.

DiPT's primary molecular targets are within the serotonin receptor family.[1] It is known to be an agonist at 5-HT2A receptors and a partial agonist at 5-HT1A receptors.[3] The psychedelic-like effects in animal models appear to be primarily mediated by the activation of the serotonin 5-HT2A receptor.[1] This guide will focus on the methodologies used to quantify these interactions and their functional consequences.

Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, providing a robust and sensitive method for measuring the affinity of a ligand for its receptor.[4][5] These assays utilize a radioactively labeled ligand (the radioligand) to quantify its binding to a target receptor.[6] The fundamental principle involves incubating a biological preparation containing the receptor of interest with a radioligand and then separating the bound radioligand from the unbound fraction to measure the amount of radioactivity associated with the receptor.[7]

There are three main types of radioligand binding assays:

-

Saturation Assays: These are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[4][8] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[4]

-

Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor. The ratio of koff to kon provides an independent measure of the Kd.

-

Competition (or Inhibition) Assays: These are the most common type of binding assay used in drug discovery.[6] They are used to determine the affinity of an unlabeled compound (the competitor, in this case, DiPT) for a receptor by measuring its ability to compete with and displace a radioligand that has a known affinity for that receptor.[6][8] The output of this assay is the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Experimental Workflow: Determining DiPT's Affinity for the 5-HT2A Receptor

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) and is the primary target for classic psychedelic drugs.[9] Activation of this receptor is believed to be a key event in mediating the hallucinogenic effects of these compounds.[10] The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of DiPT for the human 5-HT2A receptor.

Materials and Reagents

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[11][12]

-

Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A antagonist radioligand.[12][13]

-

Competitor: this compound (DiPT).

-

Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone) to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: A 96-well microplate filtration system with glass fiber filters (e.g., GF/B or GF/C).[13]

-

Scintillation Counter: To measure the radioactivity retained on the filters.[11]

Step-by-Step Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of DiPT and a series of dilutions in the assay buffer to cover a wide concentration range (e.g., from 10-11 M to 10-4 M).

-

Dilute the [3H]Ketanserin in assay buffer to a working concentration, typically at or below its Kd value to ensure sensitive competition.

-

Prepare the cell membrane homogenate in ice-cold assay buffer to a final protein concentration that provides a sufficient signal-to-noise ratio.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [3H]Ketanserin, and the membrane preparation to designated wells.

-

Non-specific Binding (NSB): Add the non-specific binding control (e.g., 10 µM unlabeled ketanserin), [3H]Ketanserin, and the membrane preparation to another set of wells.

-

Competition Binding: Add the different concentrations of DiPT, [3H]Ketanserin, and the membrane preparation to the remaining wells.

-

All conditions should be performed in triplicate to ensure statistical validity.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium. The optimal time and temperature should be determined in preliminary experiments.

-

-

Termination of Binding and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

-

-

Quantification of Radioactivity:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding of [3H]Ketanserin as a function of the logarithm of the DiPT concentration.

-

-

Determine the IC50:

-

Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to determine the IC50 value of DiPT.

-

-

Calculate the Ki:

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow Visualization

Caption: Workflow for a competitive radioligand binding assay.

Receptor Binding Affinity Profile of DiPT

Studies have characterized the binding affinity of DiPT at various serotonin receptors. The following table summarizes key binding affinity (Ki) values. It is important to note that these values can vary between studies due to differences in experimental conditions, such as the radioligand used and the tissue or cell preparation.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | Weak affinity | [1] |

| 5-HT2A | Agonist | [3] |

| 5-HT2B | Full agonist | [1] |

| 5-HT2C | 290 ± 110 | [1] |

| Serotonin Transporter (SERT) | Weak inhibitor | [1] |

Note: The smaller the Ki value, the higher the binding affinity.

DiPT demonstrates moderate affinity for the 5-HT2C receptor and is a full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It exhibits weak activity at the 5-HT1A receptor and is also a weak serotonin reuptake inhibitor.[1]

Functional Assays and Downstream Signaling

While binding affinity provides crucial information about the interaction of a compound with its receptor, it does not describe the functional consequence of this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to characterize the pharmacological activity of DiPT.

Signaling Pathways of Key Receptors

-

5-HT2A Receptor: This receptor is primarily coupled to the Gq/G11 family of G proteins.[9] Agonist binding activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] There is also evidence for 5-HT2A receptor coupling to other signaling pathways, including β-arrestin recruitment, a phenomenon known as functional selectivity or biased agonism.[10][12]

-

5-HT1A Receptor: This receptor is coupled to Gi/Go proteins.[15] Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]

Common Functional Assays

-

Inositol Phosphate (IP) Accumulation Assays: These assays directly measure the product of PLC activation.[17][18] Cells expressing the 5-HT2A receptor are incubated with DiPT, and the accumulation of IP is quantified, often using radioimmunoassays or fluorescence-based methods.[17][18] An increase in IP accumulation indicates agonist activity.

-

Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration that occurs downstream of IP3 production.[19][20] This is typically done using calcium-sensitive fluorescent dyes.

-

cAMP Assays: To assess activity at 5-HT1A receptors, cAMP levels can be measured. A decrease in forskolin-stimulated cAMP accumulation in the presence of DiPT would indicate agonist activity at this Gi-coupled receptor.[21]

-

[35S]GTPγS Binding Assays: This assay measures the activation of G proteins. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this activation.

Signaling Pathway Visualization

Caption: Simplified signaling pathways for 5-HT2A and 5-HT1A receptors.

Conclusion and Future Directions

The study of this compound's receptor binding affinity and functional profile reveals a complex interaction with the serotonergic system. While its primary psychedelic effects are likely mediated through 5-HT2A receptor agonism, its engagement with other receptors such as 5-HT2C and 5-HT1A, along with its weak inhibition of the serotonin transporter, likely contributes to its unique auditory-centric psychoactive profile.

Future research should focus on several key areas. Firstly, a more comprehensive screening of DiPT against a wider panel of receptors is needed to identify any potential off-target interactions that might contribute to its effects. Secondly, studies employing techniques to investigate biased agonism at the 5-HT2A receptor could reveal whether DiPT preferentially activates certain downstream signaling pathways over others, potentially explaining its distinct sensory effects compared to other psychedelics. Finally, in vivo studies correlating receptor occupancy with specific behavioral and physiological outcomes will be crucial for fully understanding the neurobiology of this fascinating compound. The methodologies outlined in this guide provide a solid foundation for these future investigations, which will undoubtedly contribute to a deeper understanding of the complex relationship between receptor pharmacology and conscious experience.

References

-

DiPT - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-MeO-DiPT - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thiagaraj, D., et al. (2005). Binding properties of dipropyltryptamine at the human 5-HT1a receptor. Pharmacology, 74(2), 101-106. [Link]

-

Cunningham, N., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

-

Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved January 14, 2026, from [Link]

-

Gatch, M. B., et al. (2013). Discriminative Stimulus Effects of this compound. Pharmacology Biochemistry and Behavior, 103(3), 532-538. [Link]

-

Thiagaraj, D., et al. (2005). Binding Properties of Dipropyltryptamine at the Human 5-HT1a Receptor. ResearchGate. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 14, 2026, from [Link]

-

Roth, B. L., et al. (2021). G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Cell, 184(8), 1976-1992. [Link]

-

Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]

-

Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 1987. [Link]

-

4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. [Link]

-

Effects of serotonin (5-HT) and dipropyltryptamine (DPT) on... (n.d.). ResearchGate. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]

-

5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound. (2021, May 24). American Chemical Society. [Link]

-

4-MeO-DiPT - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wacker, D., et al. (2025). Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. ACS Chemical Neuroscience. [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

-

G protein-dependent signaling and behavioral responses that require a... (n.d.). ResearchGate. [Link]

-

5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

-

Shulgin, A. T., & Carter, M. F. (1980). N, N-Diisopropyltryptamine (DIPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). Two orally active tryptamine analogs with CNS activity. Communications in Psychopharmacology, 4(5), 363-369. [Link]

-

Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. (2021). MDPI. [Link]

-

5-HT2A-Gq signaling predicts psychedelic potential A–G Activity in the... (n.d.). ResearchGate. [Link]

-

Dipropyltryptamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). (n.d.). DEA Diversion Control Division. [Link]

-

Discriminative Stimulus Effects of this compound. (n.d.). ResearchGate. [Link]

-

Kuoppamäki, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(2), 391-399. [Link]

-

5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]

-

Glatfelter, G. C., et al. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1192. [Link]

-

Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. (2021). OUCI. [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 14(6), 1012-1024. [Link]

-

DiPT. (n.d.). PsychonautWiki. [Link]

-

Canal, C. E., et al. (2016). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Neuropharmacology, 103, 254-263. [Link]

-

5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Herrick-Davis, K., et al. (2005). Inhibition of serotonin 5-hydroxytryptamine2c receptor function through heterodimerization: receptor dimers bind two molecules of ligand and one G-protein. The Journal of Biological Chemistry, 280(48), 40144-40151. [Link]

-

Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-n,n-diallyltryptamine. (2015, December 14). Psilosybiini.info. [Link]

Sources

- 1. DiPT - Wikipedia [en.wikipedia.org]

- 2. This compound - American Chemical Society [acs.org]

- 3. Discriminative Stimulus Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding properties of dipropyltryptamine at the human 5-HT1a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Unique Auditory Effects of N,N-Diisopropyltryptamine (DiPT)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine that occupies a unique niche within the class of serotonergic psychedelics. Unlike classic hallucinogens such as N,N-Dimethyltryptamine (DMT) or lysergic acid diethylamide (LSD), which are renowned for their profound visual effects, DiPT is distinguished by its potent and selective induction of auditory distortions. At typical dosages, users report significant changes in pitch perception, harmonic structure, and the overall character of sound, often in the absence of any visual alterations. While its primary mechanism is understood to involve agonism at serotonin 5-HT₂A receptors, consistent with other psychedelics, the neurobiological basis for its remarkable auditory selectivity remains enigmatic. This guide synthesizes the current pharmacological knowledge of DiPT, contextualizes its psychoacoustic profile with findings from related serotonergic compounds, and proposes a comprehensive framework for future research. By detailing specific, actionable experimental protocols, this document aims to provide the scientific community with the tools to systematically investigate and ultimately elucidate the mechanisms behind DiPT's singular effects on auditory perception.

Introduction

The tryptamine family of compounds includes some of the most potent and historically significant psychoactive substances known, from the endogenous neurotransmitter serotonin to powerful psychedelics like psilocybin and DMT. The majority of these psychedelic compounds produce a complex suite of subjective effects, with visual hallucinations, altered thought patterns, and profound changes in the perception of self and reality being hallmarks of the experience.[1] this compound (DiPT), however, stands as a significant outlier.

First synthesized and described by Alexander Shulgin, DiPT is remarkable for producing almost exclusively auditory effects at common psychoactive doses.[2][3] Anecdotal reports and early investigations describe a consistent and dose-dependent distortion of sound, most notably a downward shift in perceived pitch, harmonic flanging, and a general sense of acoustic unfamiliarity.[2][4] One subject with perfect pitch noted that the pitch decrease is not linear, indicating a true distortion rather than a simple transposition.[2] This focused sensory impact contrasts sharply with the rich visual and cognitive tapestry woven by its structural relatives, making DiPT a fascinating tool for neuroscientific inquiry.

The central question surrounding DiPT is one of specificity: how does a molecule that shares the primary pharmacological target of classic hallucinogens—the serotonin 5-HT₂A receptor—produce such a radically different and sensory-specific effect?[2] This guide serves as a technical deep-dive into this question. It consolidates the available data on DiPT's psychoacoustic and pharmacological profiles, draws mechanistic inferences from studies on other serotonergic compounds that modulate auditory processing, and presents a logical, multi-pronged research strategy to deconstruct its unique properties. For researchers in audiology, neuroscience, and drug development, DiPT represents not just a chemical curiosity, but a potential key to unlocking a deeper understanding of the serotonergic system's role in the intricate neural processes of hearing.

Psychoacoustic Profile of DiPT

The auditory effects of DiPT are its most defining characteristic and are unlike those produced by other major psychedelics. While compounds like LSD can lead to an intensified experience of music or echo-like distortions, DiPT fundamentally alters the core components of sound perception.[2] The effects are dose-dependent and can range from subtle alterations to profound distortions that render complex sounds like music or speech unrecognizable.

Key Reported Auditory Effects:

-

Pitch Alteration: The most consistently reported effect is a significant, often dramatic, downward shift in perceived pitch. This is not a uniform transposition but a complex distortion; a small study suggested the relationship between a note's actual and perceived pitch is not linear.[2]

-

Harmonic Distortion: Sounds are often described as having a "metallic," "flanging," or "phasing" quality. This suggests an alteration in the perception of timbre, which is determined by the harmonic content of a sound.

-

Sound Unfamiliarity: Even familiar sounds, such as a known piece of music or a person's voice, can become strange and unrecognizable.

-

Tinnitus and Ear Pressure: Some users report the emergence of tinnitus or a feeling of pressure in the ears, as if the eustachian tubes are clogged.[2][4]

Crucially, at dosages that produce these strong auditory changes, DiPT is reported to cause minimal to no visual hallucinations, cognitive alterations, or euphoria, effects that are central to the experience of compounds like DMT or psilocybin.[2] This sensory-specific profile makes DiPT an invaluable pharmacological tool for isolating the neural circuits responsible for auditory perception and their modulation by the serotonergic system.

Pharmacological Profile

DiPT's general mechanism of action is consistent with other tryptamine hallucinogens, primarily involving agonist activity at serotonin receptors. However, the nuances of its receptor interaction profile may hold clues to its unique effects.

Receptor Binding & Functional Activity

DiPT binds to multiple serotonin receptor subtypes. Its psychedelic-like effects in animals are believed to be mediated primarily by the 5-HT₂A receptor.[2] However, its affinity for this receptor is weaker than that of many classic hallucinogens. Data compiled from various in vitro studies provide a more detailed picture of its interactions.

| Receptor/Transporter | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |

| 5-HT₂A | 320 - 910 | 420 | 81.4% |

| 5-HT₁A | 2,270 - 8,400 | 4,570 | 58.1% |

| SERT | 265 | 215 (Inhibition) | N/A |

| (Data compiled from HHS reviews and other sources. Note that values can vary between different assays and experimental conditions)[5] |

As the table shows, DiPT is an agonist at the 5-HT₂A receptor, though with a lower binding affinity (higher Kᵢ value) and functional potency (higher EC₅₀ value) than many visually-dominant psychedelics.[5] It also displays weak partial agonist activity at the 5-HT₁A receptor and notable affinity for the serotonin transporter (SERT), where it acts as an inhibitor.[2][5] This multi-target engagement could be crucial. The interplay between direct 5-HT₂A agonism, modulation of 5-HT₁A receptors, and increased synaptic serotonin levels via SERT inhibition may collectively shape its distinct psychoacoustic effects.

Discriminative Stimulus Studies

Drug discrimination studies in animals are a powerful tool for classifying the subjective effects of psychoactive compounds. In these experiments, animals are trained to recognize the internal state produced by a specific drug. Studies show that DiPT shares discriminative stimulus properties with other serotonergic hallucinogens.

Proposed Mechanisms of Auditory Distortion

The precise neural mechanisms underlying DiPT's selective auditory effects are unknown.[2] However, by integrating our knowledge of DiPT's pharmacology with broader research into serotonergic modulation of the auditory system, we can construct a robust hypothesis centered on the 5-HT₂A receptor's role in the auditory cortex.

The 5-HT₂A Receptor in the Auditory Cortex

The auditory cortex receives dense serotonergic projections, and 5-HT₂A receptors are highly expressed, particularly on the cell bodies and apical dendrites of layer II/III and V pyramidal neurons. These excitatory neurons are critical for processing and integrating auditory information. Activation of 5-HT₂A receptors is known to increase the excitability of these neurons, altering the balance of excitation and inhibition within cortical circuits.

Studies using other 5-HT₂A agonists provide a window into how this modulation can disrupt auditory processing. For example, the psychedelic DOI has been shown to increase the trial-by-trial variability of neural responses in the auditory cortex of mice and impair "deviance detection"—the brain's ability to respond to an unexpected sound.[7] This suggests that 5-HT₂A activation disrupts the stability and predictability of auditory signal processing, altering the balance between bottom-up sensory input and top-down interpretation.

A Hypothesis for Pitch Perception Alteration

Pitch is encoded by both the location of activation on the basilar membrane in the cochlea (tonotopy) and the temporal firing patterns of neurons in the auditory pathway. 5-HT₂A receptor activation on pyramidal neurons in the auditory cortex could disrupt this temporal coding. By increasing neuronal excitability and asynchronous "noisy" firing, DiPT may interfere with the precise, phase-locked neural volleys that encode pitch information. This desynchronization could lead the brain to misinterpret the frequency of incoming auditory signals, resulting in the perception of a lower, distorted pitch.

Furthermore, 5-HT₂A receptor activation can reduce the efficacy of inhibitory interneurons, further contributing to a state of cortical hyperexcitability. This disruption of the delicate excitatory/inhibitory balance is a cornerstone of psychedelic action and could plausibly be biased towards auditory circuits by DiPT, for reasons that may relate to functional selectivity or specific downstream signaling cascades yet to be identified.

Model of Action: Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for DiPT's action in the auditory cortex, leading to distorted sound perception.

Caption: Hypothesized signaling cascade of DiPT at the 5-HT₂A receptor leading to auditory distortion.

A Framework for Future Research

To move from hypothesis to established mechanism, a systematic and multi-modal research program is required. The following protocols outline key experiments designed to deconstruct DiPT's unique auditory effects.

Protocol 1: Human Psychoacoustic & EEG Study

Objective: To quantitatively measure the effects of DiPT on auditory perception and its neural correlates in humans.

Methodology:

-

Design: Double-blind, placebo-controlled, crossover study.

-

Participants: Healthy adult volunteers with normal hearing, screened for psychiatric conditions and prior psychedelic use.

-

Intervention: Administration of a single oral dose of DiPT (e.g., 50 mg) or placebo.

-

Psychoacoustic Testing: At baseline and peak drug effect, participants will complete a battery of tests:

-

Pitch Discrimination: Determine the just-noticeable difference (JND) for frequency changes.

-

Absolute Pitch Identification: For participants with absolute pitch, identify presented musical notes.

-

Timbre Perception: Rate the similarity of sounds with different harmonic structures.

-

Speech-in-Noise Task: Measure the ability to comprehend speech against a noisy background.

-

-

Electrophysiology (EEG):

-

Record high-density EEG throughout the session.

-

Measure the Auditory Steady-State Response (ASSR) to 40 Hz click trains, a measure of neural synchrony in the gamma band which is known to be affected by psychedelics.[8]

-

Analyze event-related potentials (ERPs) like the Mismatch Negativity (MMN) to probe pre-attentive auditory deviance detection.

-

-

Data Analysis: Correlate changes in psychoacoustic performance with changes in EEG measures (e.g., ASSR power and phase-locking, MMN amplitude).

Protocol 2: In Vivo Electrophysiology in an Animal Model

Objective: To examine the direct effects of DiPT on neuronal firing in the primary auditory cortex (A1) of an animal model.